molecular formula C15H15NOS2 B5230908 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide

2-(methylthio)-N-[2-(methylthio)phenyl]benzamide

Cat. No. B5230908
M. Wt: 289.4 g/mol
InChI Key: UFVKTUDBFCIQQW-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-[2-(methylthio)phenyl]benzamide, also known as MMB or NSC 402711, is a chemical compound with potential biological and pharmacological activities. This compound belongs to the class of benzamides and contains two methylthio groups attached to the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide is not fully understood. However, several studies have suggested that 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression (Liu et al., 2013; Wang et al., 2016). HDAC inhibition leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(methylthio)-N-[2-(methylthio)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide induces apoptosis, inhibits cell migration and invasion, and suppresses tumor growth in vivo. 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide has also been shown to inhibit the expression of several genes involved in cancer progression, such as c-Myc, cyclin D1, and survivin (Wang et al., 2016). In addition, 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit the activity of HDACs, which can lead to the accumulation of acetylated histones and alter the expression of genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide in lab experiments is its potential anticancer activity. 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one limitation of using 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for the study of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide can be identified. One direction is to investigate the potential of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide as a therapeutic agent for the treatment of cancer. This could involve the development of novel 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide derivatives with improved solubility and bioavailability. Another direction is to explore the mechanism of action of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide in more detail, particularly its effects on the expression of specific genes involved in cancer progression. Finally, the potential of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide for the treatment of other diseases, such as neurodegenerative disorders, could also be investigated.
Conclusion
In conclusion, 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide is a chemical compound with potential biological and pharmacological activities. Its anticancer activity has been extensively studied, and it has been shown to inhibit the growth of various cancer cell lines. The mechanism of action of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide involves the inhibition of HDACs, which can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Despite its potential advantages, 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide also has limitations, such as its low solubility in water. Further research is needed to fully understand the potential of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide involves the reaction of 2-chloro-N-(2-methylthiophenyl)benzamide with sodium methyl mercaptide in the presence of copper(I) iodide as a catalyst. This reaction leads to the formation of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide with a yield of 70-80% (Liu et al., 2013). The purity of the synthesized 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide can be confirmed by using various analytical techniques such as proton nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2-(methylthio)-N-[2-(methylthio)phenyl]benzamide has been studied for its potential biological and pharmacological activities. One of the main research applications of 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide is its anticancer activity. Several studies have shown that 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia (Liu et al., 2013; Wang et al., 2016). 2-(methylthio)-N-[2-(methylthio)phenyl]benzamide has been shown to induce apoptosis, inhibit cell migration and invasion, and suppress tumor growth in vivo.

properties

IUPAC Name

2-methylsulfanyl-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS2/c1-18-13-9-5-3-7-11(13)15(17)16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVKTUDBFCIQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(2-(methylthio)phenyl)benzamide

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